Trans-4-(bromomethyl)cyclohexanecarboxylic acid

Description

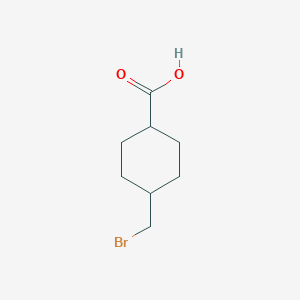

trans-4-(Bromomethyl)cyclohexanecarboxylic acid is a cyclohexane derivative with a bromomethyl (-CH₂Br) substituent at the trans-4 position and a carboxylic acid (-COOH) group. This compound is notable for its reactive bromine atom, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name |

4-(bromomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIWRRUHZROKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(bromomethyl)cyclohexanecarboxylic acid typically involves the bromination of cyclohexanecarboxylic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(bromomethyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or anhydrides.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.

Oxidation: Formation of esters, anhydrides, or ketones.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : Trans-4-(bromomethyl)cyclohexanecarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its bromomethyl group allows for further functionalization, making it a versatile building block in organic chemistry.

- Reagent in Reactions : The compound is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of more complex structures.

2. Medicinal Chemistry

- Potential Drug Development : Research indicates that derivatives of this compound may exhibit biological activities relevant to drug development. For instance, structural modifications can lead to compounds with enhanced efficacy against specific biological targets.

- Enzyme Inhibition Studies : Compounds derived from this compound have been studied for their potential as enzyme inhibitors, which could lead to therapeutic applications in treating diseases such as cancer and bacterial infections.

3. Material Science

- Polymer Production : The compound's functional groups allow it to be incorporated into polymer matrices, enhancing the properties of materials for industrial applications. Its use in creating specialty polymers can lead to materials with unique mechanical and thermal properties.

Data Table: Overview of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex molecules | Nucleophilic substitutions |

| Medicinal Chemistry | Potential drug candidates; studied for enzyme inhibition | Anticancer activity against specific targets |

| Material Science | Incorporated into polymers to enhance material properties | Specialty polymers with improved properties |

Case Studies

1. Enzyme Inhibition

A study on derivatives of this compound demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that modifications to the bromomethyl group could enhance inhibitory potency.

2. Antimicrobial Activity

Research has shown that certain derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this compound were tested for their efficacy against Staphylococcus aureus and Escherichia coli, revealing potential for development as new antibiotics.

Mechanism of Action

The mechanism of action of Trans-4-(bromomethyl)cyclohexanecarboxylic acid involves its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo various transformations such as esterification or amidation. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares trans-4-(bromomethyl)cyclohexanecarboxylic acid with structurally related cyclohexanecarboxylic acid derivatives, focusing on molecular features, physical properties, reactivity, and applications.

Molecular Structure and Substituent Effects

Physical and Chemical Properties

Key Research Findings

Reactivity :

- The bromomethyl group in this compound is more reactive in nucleophilic substitutions compared to phenylsulfonyloxy or hydroxymethyl substituents. This makes it preferable for cross-coupling reactions in medicinal chemistry.

- Tranexamic acid derivatives demonstrate that modifying substituents (e.g., ester prodrugs) significantly enhances pharmacokinetic properties .

Crystal Engineering :

- trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds, a feature critical for stabilizing supramolecular assemblies .

Bioavailability :

- Prodrug strategies for tranexamic acid increase urinary recovery from 37% (parent drug) to >80% (prodrugs), highlighting the impact of substituent design on drug delivery .

Biological Activity

Trans-4-(bromomethyl)cyclohexanecarboxylic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and presenting data in a structured manner.

This compound is characterized by its cyclohexane structure with a bromomethyl group and a carboxylic acid functional group. The synthesis typically involves halogenation of cyclohexanecarboxylic acid derivatives, which can be achieved through methods such as decarboxylative halogenation .

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its interactions with biological systems. Key areas of investigation include:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Some studies have suggested that cyclohexane derivatives can possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections .

- Protease Inhibition : There is evidence that related compounds can act as protease inhibitors, which may contribute to their biological efficacy in wound healing and tissue repair .

1. Wound Healing and Barrier Recovery

A study focused on trans-4-(aminomethyl)cyclohexane carboxylic acid, a structural analog, revealed significant effects on epidermal barrier recovery. The application accelerated healing in models of skin injury, suggesting that similar compounds might enhance recovery processes by modulating proteolytic activity .

| Study Focus | Findings |

|---|---|

| Epidermal Recovery | Accelerated healing with protease inhibitors |

| Hyperplasia Reduction | Decreased epidermal thickness with repeated applications |

2. Antimicrobial Screening

Research on cyclohexane derivatives has shown promise against various bacterial strains. For example, a screening assay indicated that certain derivatives inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in combating antibiotic resistance .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Inhibition of CPG2 secretion | 50 |

Mechanistic Insights

The biological mechanisms underlying the activity of this compound remain an area of active research. Potential mechanisms include:

- Inhibition of Serine Proteases : Compounds with similar structures have been shown to inhibit serine proteases involved in inflammatory responses, which could explain their anti-inflammatory effects.

- Modulation of Cytokine Release : The ability to influence cytokine levels may play a critical role in the observed biological activities, particularly in wound healing contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.